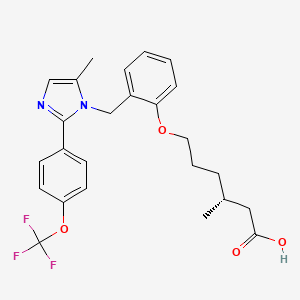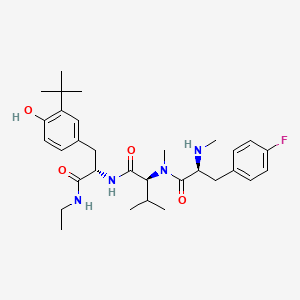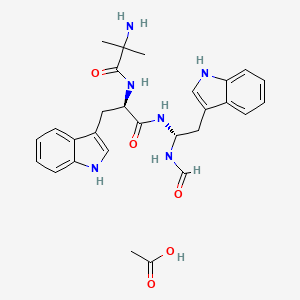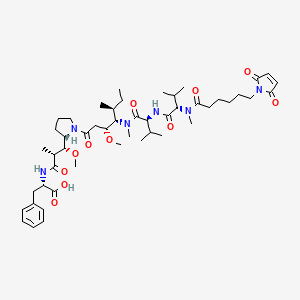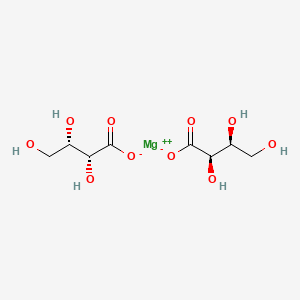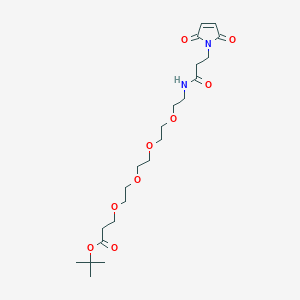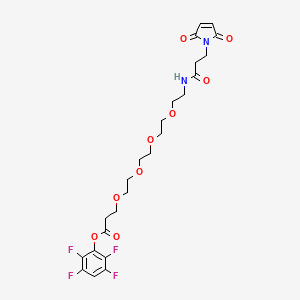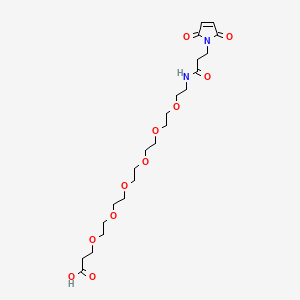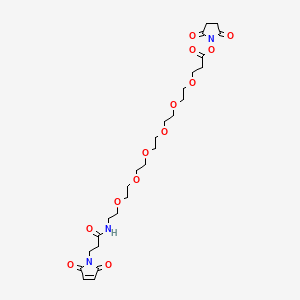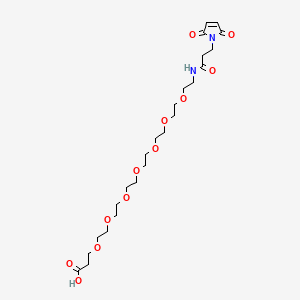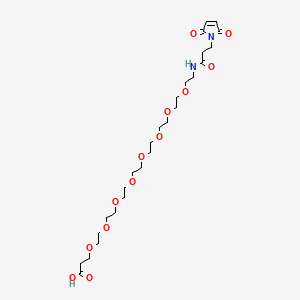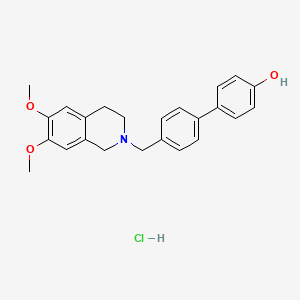
MC 70 HCl
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Agricultural Use in Cotton Cultivation
Mepiquat Chloride (MC), a plant growth regulator, is used to manage the vegetative growth of cotton. Research shows that MC applied at different times (50, 60, and 70 days after sowing) influences the phenology, morphology, lint yield, and quality of cotton. Particularly, late application of MC (70 days after sowing) reduces the time to flowering and increases the number of opened bolls, boll weight, and lint yield, enhancing cotton yield and fiber quality (Murtza et al., 2022).
2. Pharmaceutical Research
In pharmaceutical research, MC 70 HCl is explored for its controlled release properties. For instance, solid-reversed-micellar-solution (SRMS) suppositories containing metoclopramide-HCl (MCP) demonstrate a controlled release with zero-order kinetics, showing potential for controlled drug delivery systems (Schneeweis & Müller-Goymann, 2000).
3. Medical Imaging Enhancements
MC 70 HCl plays a role in improving medical imaging techniques. Research on cerebral computed tomography angiography using an 80-kVp protocol with moderate concentration contrast material (MC-CM) shows improved arterial enhancement, signal-to-noise ratios, and contrast-to-noise ratios, offering superior image quality compared to high concentration contrast materials (Cho et al., 2012).
4. Soil Stabilization
Cutback Asphalt (MC-70) is investigated for its effectiveness as a soil-stabilizing agent, particularly for soils prone to swelling and collapsibility. MC-70 acts as a binding agent between soil particles, reducing swell and collapse potentials, thereby stabilizing problematic soils (Al-homoud et al., 1995).
5. Isotope Analysis in Geology
In geological research, MC-ICP-MS (Multi-collector inductively coupled plasma mass spectrometry) is used for high-precision isotope analysis. This study presents a method for one-step chromatographic separation of elements, improving experimental efficiency and reducing cross-contamination, thereby enhancing geological process analysis (Li & Han, 2021).
6. Hydrogel Research for Biomedical Applications
MC 70 HCl is studied in the development of blend hydrogels, like poly(vinyl alcohol) (PVA) and methylcellulose (MC) hydrogels, for potential use in tissue engineering. These hydrogels show promise due to their miscibility, viscoelastic properties, and biocompatibility (Park et al., 2001).
7. Targeted Drug Delivery Using Magnetotactic Bacteria
Research demonstrates the potential of using magnetotactic bacteria (Magnetococcus marinus strain MC-1) for transporting drug-loaded nanoliposomes into hypoxic regions of tumors. This innovative approach significantly enhances the therapeutic index of various nanocarriers in tumor hypoxic regions (Felfoul et al., 2016).
8. Biodegradation of Cyanotoxins
MCs (Microcystins) are common cyanotoxins, and their biodegradation is an efficient strategy for environmental remediation. This review summarizes recent progress in aerobic and anaerobic biodegradation of MCs, highlighting their application potential and challenges in bioremediation (Li et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3.ClH/c1-27-23-13-20-11-12-25(16-21(20)14-24(23)28-2)15-17-3-5-18(6-4-17)19-7-9-22(26)10-8-19;/h3-10,13-14,26H,11-12,15-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIKMAFTKZTBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)C4=CC=C(C=C4)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MC 70 HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N-[(1S,2R)-2-[(S)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-fluorophenyl)methyl]cyclopentyl]carbamate](/img/structure/B608794.png)
